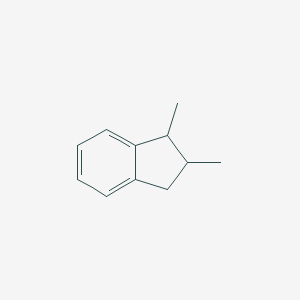
1,2-dimethyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dimethyl-2,3-dihydro-1H-indene: is an organic compound with the molecular formula C₁₁H₁₄ . It belongs to the class of indanes, which are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentane ring. The compound is characterized by the presence of two methyl groups attached to the first and second carbon atoms of the indane structure. This compound is also known by other names such as 1,2-dimethyl-2,3-dihydro-1H-indenee and 1,2-Dimethylhydrindene .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-dimethyl-2,3-dihydro-1H-indene can be synthesized through various methods. One common approach involves the condensation of monoalkyl-substituted benzenes with 2-methyl-1,3-butadiene or 2,3-dimethyl-1,3-butadiene in the presence of acidic condensing agents. This reaction produces 6-alkyl-1,1-dimethylindans or the corresponding 6-alkyl-1,1,2-trimethylindans .
Another method involves the formation of a Grignard reagent followed by condensation to yield a tertiary alcohol. Cyclodehydration of the tertiary alcohol then produces the hydrocarbon 1,1-dimethylindan, which can be further alkylated to produce 1,2-dimethylindan .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-dimethyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogens, hydroxyl groups, or other functional groups.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1,2-Dimethyl-2,3-dihydro-1H-indene and its derivatives have been investigated for their potential therapeutic effects. Notably, they serve as intermediates in the synthesis of drugs targeting various diseases:
- Anti-Parkinson Agents : The compound is related to the synthesis of rasagiline (an irreversible monoamine oxidase-B inhibitor), which is used in the treatment of Parkinson's disease. The preparation methods for 2,3-dihydro-1H-indenes have been optimized for industrial production of such pharmaceuticals .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its versatile reactivity:
- Intermediate in Organic Reactions : It can undergo various reactions such as electrophilic substitutions and cycloadditions to create more complex molecules. This property makes it valuable in synthesizing fine chemicals and agrochemicals .
Recent studies have explored the biological activity of this compound derivatives:
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a derivative showed potential in inhibiting bacterial growth by disrupting cell membranes .
- Cancer Research : Certain structural analogs have been evaluated for anticancer properties, revealing promising results that warrant further investigation into their mechanisms of action .
Case Study 1: Synthesis of Rasagiline Derivatives
A detailed study focused on improving the synthesis of rasagiline using this compound as an intermediate. The research highlighted efficient methods that reduced costs and increased yield through optimized reaction conditions involving alumino-nickel catalysts .
Case Study 2: Antimicrobial Activity Evaluation
A series of experiments assessed the antimicrobial efficacy of various derivatives derived from this compound. The results indicated that specific modifications enhanced their activity against resistant bacterial strains .
Data Table: Comparison of Biological Activities
Wirkmechanismus
The mechanism of action of 1,2-dimethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets and pathways within a given system. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. Additionally, it can interact with receptors or other proteins , modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,2-dimethyl-2,3-dihydro-1H-indene can be compared with other similar compounds such as:
2,2-Dimethylindane: Similar structure but with both methyl groups attached to the second carbon atom.
1,1-Dimethylindane: Both methyl groups attached to the first carbon atom.
2,3-Dimethylindane: Methyl groups attached to the second and third carbon atoms.
Uniqueness
This compound is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This unique structure allows it to participate in specific reactions and exhibit distinct biological activities compared to its isomers .
Eigenschaften
CAS-Nummer |
17057-82-8 |
|---|---|
Molekularformel |
C11H14 |
Molekulargewicht |
146.23 g/mol |
IUPAC-Name |
1,2-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-10-5-3-4-6-11(10)9(8)2/h3-6,8-9H,7H2,1-2H3 |
InChI-Schlüssel |
DIUGYPAVPJILFZ-UHFFFAOYSA-N |
SMILES |
CC1CC2=CC=CC=C2C1C |
Kanonische SMILES |
CC1CC2=CC=CC=C2C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















